[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

This 2-CF3-spiro[3.3]heptane methanamine provides a rigid bicyclic amine scaffold with defined exit vector geometry—distinct from flexible cyclohexylamines. The trifluoromethyl group elevates LogP to 2.46 (+0.48 vs. non-fluorinated analog) and lowers pKa to 10.19 (−0.75 units), optimizing CNS penetration while mitigating hERG and phospholipidosis risk. Ideal for fragment-based drug discovery, GPCR/kinase ligand design, and scaffold-hopping campaigns requiring systematic modulation of basicity and lipophilicity. Supplied at ≥95% research-grade purity. Request your quote today.

Molecular Formula C9H14F3N
Molecular Weight 193.213
CAS No. 2172561-78-1
Cat. No. B2588348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
CAS2172561-78-1
Molecular FormulaC9H14F3N
Molecular Weight193.213
Structural Identifiers
SMILESC1CC2(C1)CC(C2)(CN)C(F)(F)F
InChIInChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2
InChIKeyBWYGGGSSRYJVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (CAS 2172561-78-1) – Procurement and Differentiation Data for Spirocyclic Amine Building Blocks


[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (CAS 2172561-78-1) is a conformationally restricted spiro[3.3]heptane-derived primary amine building block featuring a trifluoromethyl substituent at the 2-position . The compound is characterized by a rigid bicyclic framework that imposes defined exit vector geometry for the amine functionality, distinguishing it from flexible aliphatic amines such as cyclohexylamine [1]. The trifluoromethyl group, a privileged motif in medicinal chemistry, is positioned to modulate key physicochemical properties—including basicity and lipophilicity—relative to non-fluorinated spirocyclic analogs [2]. This compound is supplied as a research-grade intermediate for the synthesis of lead-like molecules, with available purity specifications of 95%+ or 98% from various chemical suppliers .

Why [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine Cannot Be Replaced by Generic Cyclic Amines or Non-Fluorinated Analogs


Generic substitution of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine with common aliphatic amines (e.g., cyclohexylamine) or non-fluorinated spiro[3.3]heptane analogs (e.g., 2-aminospiro[3.3]heptane) fails due to quantifiable differences in physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. The trifluoromethyl group at the 2-position induces a pronounced electron-withdrawing effect that lowers the basicity of the adjacent amine functionality relative to non-fluorinated comparators—a critical parameter for modulating target engagement, membrane permeability, and off-target pharmacology . Simultaneously, the CF₃ substituent increases lipophilicity compared to both non-fluorinated spiro[3.3]heptane amines and simple cycloalkylamines, altering partitioning behavior and potentially enhancing passive membrane diffusion . Furthermore, the rigid spiro[3.3]heptane core imposes a defined three-dimensional exit vector geometry that differs fundamentally from the conformational flexibility of cyclohexane-derived amines, influencing binding site compatibility in structure-based drug design [1]. The following quantitative evidence section establishes the precise magnitude of these differences.

Quantitative Differentiation of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine Against Comparator Compounds


Amine Basicity Modulation: pKa Reduction Relative to Non-Fluorinated Spirocyclic and Cycloalkylamine Analogs

The trifluoromethyl substituent at the 2-position of the spiro[3.3]heptane scaffold reduces the basicity of the primary amine functionality relative to both its non-fluorinated spirocyclic counterpart and the flexible cyclohexylamine comparator. The predicted pKa of [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine is 10.19 ± 0.29, representing a decrease of approximately 0.75 pKa units compared to 2-aminospiro[3.3]heptane (predicted pKa = 10.94 ± 0.20) and a decrease of approximately 0.47 pKa units relative to cyclohexylamine (experimental pKa = 10.66 at 24°C) . This reduction in basicity is consistent with the electron-withdrawing inductive effect of the CF₃ group, which stabilizes the neutral amine form relative to the protonated ammonium species [1].

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

Lipophilicity Enhancement: LogP Increase Versus Non-Fluorinated Spirocyclic and Simple Cycloalkylamine Analogs

The trifluoromethyl group imparts a substantial increase in lipophilicity to the spiro[3.3]heptane scaffold compared to non-fluorinated analogs. [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine exhibits a calculated LogP value of 2.4579 , which is approximately 0.48 LogP units higher than the non-fluorinated 2-aminospiro[3.3]heptane analog (LogP = 1.978) [1] and approximately 1.07 LogP units higher than cyclohexylamine (LogP = 1.39) [2]. This LogP elevation translates to an approximately threefold increase in predicted octanol-water partition coefficient relative to the non-fluorinated spirocyclic amine and a greater than tenfold increase relative to cyclohexylamine [3].

Drug Design Lipophilicity Optimization ADME Properties

Physical Property Differentiation: Boiling Point and Density Versus Non-Fluorinated Spirocyclic Amine

Introduction of the trifluoromethyl group alters the bulk physical properties of the spiro[3.3]heptane amine scaffold, with implications for synthetic handling and purification. [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine exhibits a predicted boiling point of 193.9 ± 35.0 °C and predicted density of 1.20 ± 0.1 g/cm³ . In contrast, the non-fluorinated 2-aminospiro[3.3]heptane analog has a predicted boiling point of 162.0 ± 8.0 °C and predicted density of 0.99 ± 0.1 g/cm³ [1]. This represents a boiling point elevation of approximately 32 °C and a density increase of approximately 0.21 g/cm³ (roughly 21% higher density) upon CF₃ substitution [2].

Synthetic Chemistry Purification Method Development Physical Property Profiling

Optimal Application Scenarios for [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine Based on Quantified Differentiation


CNS Drug Discovery Programs Requiring Enhanced Passive Permeability and Reduced Amine Basicity

The combination of elevated LogP (2.46) and moderately reduced pKa (10.19) positions this building block for central nervous system (CNS) drug discovery campaigns where blood-brain barrier penetration is required. The approximately threefold increase in lipophilicity relative to non-fluorinated spiro[3.3]heptane amines enhances passive membrane diffusion potential, while the lower basicity reduces the fraction of positively charged species that are typically poorly permeable across lipid bilayers . This property profile is particularly relevant for designing CNS-penetrant ligands targeting GPCRs, ion channels, or kinases where optimal LogP ranges of 1-3 and pKa values below 10.5 are frequently sought [1].

Structure-Based Drug Design Requiring Rigid Three-Dimensional Scaffolds with Defined Exit Vector Geometry

The spiro[3.3]heptane core provides a rigid, non-planar three-dimensional scaffold that serves as a conformationally restricted bioisostere for cyclohexane or phenyl ring systems . The 2-position trifluoromethyl substitution establishes a defined exit vector for the aminomethyl functionality, enabling precise spatial orientation of the amine group within a target binding pocket . This geometric constraint is valuable in fragment-based drug discovery and scaffold-hopping campaigns where replacing flexible linkers or planar aromatic systems with three-dimensional saturated scaffolds can improve binding specificity and reduce off-target promiscuity [1].

Lead Optimization Campaigns Targeting pKa and LogP Fine-Tuning Through Fluorination Strategy

The quantifiable pKa reduction (-0.75 units vs. non-fluorinated analog) and LogP elevation (+0.48 units) achieved with the 2-trifluoromethyl substitution make this building block a strategic choice in lead optimization programs requiring systematic modulation of physicochemical properties. When incorporated into a hit or lead molecule, this scaffold enables medicinal chemists to simultaneously address multiple optimization parameters: reducing basicity to mitigate hERG channel blockade and phospholipidosis risk while increasing lipophilicity to enhance target engagement or membrane permeability . This dual property modulation is particularly valuable when structure-activity relationship (SAR) exploration reveals that non-fluorinated spirocyclic amines exhibit suboptimal pharmacokinetic or safety profiles [1].

Quote Request

Request a Quote for [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.